molecular formula C17H13BrN2OS B2531505 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 327170-65-0

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No. B2531505
CAS RN: 327170-65-0
M. Wt: 373.27
InChI Key: HVXSMCXDWFNTCL-UHFFFAOYSA-N
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Description

“(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone” is a chemical compound with the linear formula C17H13BrN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

The electronic absorption, excitation, and fluorescence properties of compounds similar to the requested chemical structure have been extensively studied. These investigations shed light on the effects of structure and environmental factors on their spectroscopic behaviors. Notably, the stabilization of molecular structures through intramolecular hydrogen bonding significantly influences the energy levels of molecular orbitals, which in turn affects their spectroscopic signatures. This insight is crucial for designing compounds with tailored optical properties for various applications, such as in materials science and bioimaging (Al-Ansari, 2016).

Antitumor Agents

Certain derivatives exhibit potent antitumor activities, highlighting a novel type of cytotoxic agent with selectivity against tumorigenic cell lines. The study of structure-activity relationships (SAR) among these compounds provides valuable information for the development of new cancer therapeutics. These findings underscore the potential of thienopyridine derivatives as scaffolds for creating effective antitumor drugs (Hayakawa et al., 2004).

Synthetic Methodologies for Heterocyclic Compounds

The chemical synthesis and functionalization of heterocyclic compounds related to the queried chemical structure have been explored to create novel molecules with potential pharmacological applications. These studies involve innovative synthetic routes to generate diverse heterocyclic systems, providing a foundation for the development of new drugs and materials. For example, methodologies for synthesizing pyrrolidines and related structures from sugar-derived enones offer a route to enantiomerically pure compounds with significant biological activity (Oliveira Udry et al., 2014).

Nonlinear Optical (NLO) Properties

Thienyl-substituted pyridinium salts, closely related to the compound of interest, demonstrate promising second-order nonlinear optical (NLO) properties. These compounds have been synthesized and characterized, with some showing noncentrosymmetric structures essential for NLO applications. Such materials are vital for the development of optical technologies, including laser frequency conversion and optical data storage (Li et al., 2012).

Safety and Hazards

As for safety and hazards, it’s important to handle all chemical compounds with care. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-11-6-4-9(5-7-11)15(21)16-14(19)12-8-10-2-1-3-13(10)20-17(12)22-16/h4-8H,1-3,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXSMCXDWFNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone

CAS RN

327170-65-0
Record name (3-AMINO-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDIN-2-YL)(4-BROMOPHENYL)METHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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